Olanzapine 10-N-glucuronide

Vue d'ensemble

Description

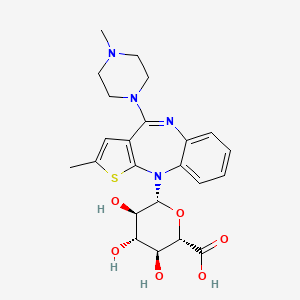

Olanzapine 10-N-glucuronide is a metabolite of the antipsychotic drug olanzapine. It is formed through the process of glucuronidation, where a glucuronic acid moiety is attached to the nitrogen atom at the 10th position of the olanzapine molecule. This metabolite is unique to humans and is not commonly found in other species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of olanzapine 10-N-glucuronide involves the glucuronidation of olanzapine. This process can be carried out using human liver microsomes or hepatocytes, which contain the necessary enzymes for glucuronidation. The reaction typically involves incubating olanzapine with uridine 5’-diphospho-glucuronic acid (UDPGA) and the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) at physiological pH and temperature .

Industrial Production Methods

the production of olanzapine itself involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine with N-methylpiperazine in an alcoholic solvent .

Analyse Des Réactions Chimiques

Types of Reactions

Olanzapine 10-N-glucuronide primarily undergoes hydrolysis reactions. It is resistant to enzymatic and base hydrolysis but can be cleaved under acidic conditions .

Common Reagents and Conditions

The hydrolysis of this compound can be achieved using strong acids such as hydrochloric acid or sulfuric acid under controlled conditions. The reaction typically involves heating the compound in an acidic solution .

Major Products

The major product formed from the hydrolysis of this compound is olanzapine itself, along with glucuronic acid .

Applications De Recherche Scientifique

Olanzapine 10-N-glucuronide has several scientific research applications:

Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and pharmacokinetics of olanzapine in humans.

Drug Interaction Studies: Research on this compound helps in understanding potential drug interactions, especially with drugs that inhibit or induce glucuronidation enzymes.

Toxicology Studies: The metabolite is used in toxicology studies to assess the safety and potential toxic effects of olanzapine and its metabolites.

Mécanisme D'action

Olanzapine 10-N-glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite formed from olanzapine, which exerts its effects by antagonizing multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine H1 receptors, and muscarinic receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Olanzapine 4-N-glucuronide: Another glucuronide metabolite of olanzapine, formed at the 4th position.

N-desmethylolanzapine: A demethylated metabolite of olanzapine.

Olanzapine N-oxide: An oxidized metabolite of olanzapine.

Uniqueness

Olanzapine 10-N-glucuronide is unique due to its specific formation at the 10th position of the olanzapine molecule, which is not commonly observed in other species. This specificity makes it a valuable marker for studying human metabolism and pharmacokinetics .

Activité Biologique

Olanzapine 10-N-glucuronide is a significant metabolite of the atypical antipsychotic olanzapine, primarily formed through the action of UDP-glucuronosyltransferase (UGT) enzymes. This article explores the biological activity of this compound, highlighting its metabolic pathways, pharmacogenetics, and implications for therapeutic efficacy and safety.

Overview of Olanzapine and Its Metabolism

Olanzapine is widely used in treating schizophrenia, bipolar disorder, and treatment-resistant depression. It undergoes extensive hepatic metabolism, with glucuronidation being a primary pathway. The major metabolites include this compound and 4'-N-desmethyl olanzapine, both of which are pharmacologically inactive compared to the parent compound .

Key Metabolic Pathways

- Phase I Metabolism : Involves cytochrome P450 enzymes (CYP1A2 and CYP2D6) that convert olanzapine into various metabolites.

- Phase II Metabolism : Primarily involves UGT1A4, which catalyzes the conjugation of glucuronic acid to form this compound .

Formation of this compound

The formation of this compound occurs via a secondary amine linkage at the nitrogen of the benzodiazepine nucleus. This unique linkage distinguishes it from other glucuronides formed from olanzapine . Studies indicate that this metabolite accounts for approximately 25% of the total administered dose in humans, being primarily excreted in urine .

Pharmacogenetics and Variability in Metabolism

Variability in the metabolism of olanzapine is influenced by genetic polymorphisms in UGT enzymes. For instance:

- UGT1A4 Variants : Certain alleles exhibit significantly increased glucuronidation activity, leading to higher levels of this compound formation.

- UGT2B10 Variants : Some alleles are associated with reduced glucuronidation activity, impacting overall drug clearance and therapeutic outcomes .

Table 1: Impact of UGT Variants on Olanzapine Metabolism

| UGT Variant | Effect on Glucuronidation | Statistical Significance |

|---|---|---|

| UGT1A4*3 | Increased formation | p < 0.02 |

| UGT2B10*2 | Decreased formation | p < 0.0002 |

Biological Activity and Clinical Implications

While olanzapine itself exhibits a broad spectrum of receptor antagonism (including dopamine D2 and serotonin 5HT2A receptors), its metabolites, including this compound, do not retain similar pharmacological activity. This deactivation through glucuronidation is crucial as it affects the drug's overall pharmacokinetics and potential side effects.

Case Studies

- Clinical Outcomes in Patients : A study involving drug-naive patients showed that metabolic dysfunction induced by olanzapine was more severe compared to chronic patients. This suggests that initial exposure may lead to different metabolic profiles influenced by glucuronidation rates .

- Humanized Liver Models : Research using humanized-liver mice demonstrated that only these models could produce significant amounts of this compound, underscoring its human-specific metabolic pathway .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzodiazepin-10-yl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6S/c1-12-11-13-20(26-9-7-25(2)8-10-26)24-14-5-3-4-6-15(14)27(22(13)34-12)21-18(30)16(28)17(29)19(33-21)23(31)32/h3-6,11,16-19,21,28-30H,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKTHIOQWRUNL-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)C5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186792-80-3 | |

| Record name | Olanzapine 10-N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186792803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLANZAPINE 10-N-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A432W914YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.